2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-butyl-N-isopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide features a spirocyclic architecture connecting a cyclohexane ring to a dihydroisoquinoline system. Key substituents include:
- A sec-butyl group at the 2'-position of the isoquinoline moiety.
- An isopropyl carboxamide (-CONHCH(CH$3$)$2$) at the 4'-position.
- A keto group (1'-oxo) contributing to the compound’s electronic profile.
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-4-5-15-24-21(26)18-12-8-7-11-17(18)19(20(25)23-16(2)3)22(24)13-9-6-10-14-22/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,23,25) |
InChI Key |
DSZDWMIWGYOESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Spiro[cyclohexane-1,3'-isoquinoline] Core
The spirocyclic structure is typically assembled via acid-mediated cyclization or oxidative coupling :
-
Method A : A domino Diels–Alder reaction between pinacol-derived dienes and oxindole derivatives generates the spiro[cyclohexane-1,3'-indolin] scaffold, as demonstrated in HOAc-mediated reactions (yields: 69–83%).
-
Method B : Oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides with Mn(OAc)₃ in acetic acid forms spiro[cyclohexane-1,3'-indoline]-2,2'-diones. Adapting this for isoquinoline systems requires substituting indole precursors with 3,4-dihydroisoquinolines.
Key Reaction Conditions:
Optimization Challenges:
Carboxamide Functionalization
The 4'-carboxamide group is introduced via Buchwald–Hartwig amidation or carbodiimide-mediated coupling :
Comparative Efficiency:
Industrial-Scale Considerations
For large-scale production, microwave-assisted synthesis and flow chemistry improve efficiency:
-
Microwave conditions : Reduced reaction times (e.g., 20 min vs. 3 h) for cyclization steps.
-
Continuous flow : Enhances safety and reproducibility in exothermic alkylation steps.
Stereochemical Control and Characterization
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its interactions with biological targets.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Spirocyclic Systems
Ring Size and Substituents
Key Observations :
- Cyclopentane vs. Cyclohexane : Smaller cyclopentane cores (e.g., ) may enhance conformational rigidity compared to cyclohexane, influencing binding affinity in pharmacological contexts.
- Substituent Diversity : The 2'-position tolerates alkyl (sec-butyl), aromatic (benzyl), and heteroaromatic (furylmethyl) groups, while the 4'-position accommodates carboxamides or carboxylic acids.
Physicochemical Properties
Key Observations :
Example :
- The synthesis of 2'-(2-furylmethyl)-N-isopropyl-...carboxamide () involves reductive alkylation followed by carboxamide coupling, yielding 366.5 g/mol product.
Biological Activity
2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound belonging to the isoquinoline derivatives class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest diverse interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C22H32N2O2. The presence of a carboxamide moiety alongside the spirocyclic framework contributes to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Activity : Potential for inhibiting cancer cell proliferation has been noted, making it a candidate for further investigation in oncology.
The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : Interference with key metabolic enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound showed notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells compared to controls.
- Mechanistic Insights : Studies utilizing molecular docking simulations suggested that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis, providing insights into its potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar isoquinoline derivatives reveals interesting distinctions in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-Cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | Cyclopentyl group | Variations in antimicrobial activity |
| 2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide | Pyridine substituent | Enhanced receptor interactions |
| 2'-(sec-butyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4-carboxylic acid | Sec-butyl group | Altered solubility and bioavailability |
Q & A
Basic: What are the optimal synthetic routes for preparing this spirocyclic compound, and how can stereochemical outcomes be controlled?
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step reactions, such as:
Cyclocondensation : Combining a cyclohexane-derived ketone with an isoquinoline precursor under acidic conditions to form the spiro junction .
Functionalization : Introducing the butyl and isopropyl groups via nucleophilic substitution or reductive amination, ensuring temperature control (0–5°C) to minimize racemization .
Oxidation : Controlled oxidation of the dihydroisoquinoline moiety using mild oxidizing agents (e.g., MnO₂) to form the 1'-oxo group .
Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclization to enforce axial chirality . Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₅NO₃, m/z 327.42) .
- NMR Spectroscopy :
- X-Ray Diffraction : Resolve spatial arrangement of the spiro center and substituents .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .
Advanced: How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Methodological Answer:
- Step 1 : Cross-validate computational models (DFT or molecular mechanics) with experimental NMR data. Adjust solvent parameters (e.g., DMSO vs. CDCl₃) in simulations .
- Step 2 : Investigate tautomeric equilibria or conformational flexibility (e.g., chair vs. boat cyclohexane) that may cause spectral discrepancies .
- Step 3 : Use dynamic NMR (DNMR) to detect slow-exchange processes affecting peak splitting .
Example : If the amide proton shift deviates by >0.5 ppm, check for solvent-induced hydrogen bonding or impurities .
Basic: What safety protocols are recommended for handling this compound, given limited toxicological data?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis .
- First Aid :
- Storage : Store in airtight containers at –20°C, away from light and moisture, as the compound is stable under these conditions .
Advanced: How can computational tools (e.g., COMSOL Multiphysics or DFT) optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Process Simulation : Model heat and mass transfer in batch reactors using COMSOL to identify hot spots or mixing inefficiencies .
- Reaction Kinetics : Apply DFT to predict activation energies for key steps (e.g., spirocyclization) and optimize temperature/pH .
- AI-Driven Automation : Train machine learning models on small-scale reaction data to predict optimal reagent ratios and reaction times .
Advanced: What strategies are effective for studying the compound’s reactivity with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to isoquinoline-recognizing enzymes (e.g., kinases). Prioritize binding poses with ∆G < –8 kcal/mol .
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Basic: How should researchers address the lack of ecological toxicity data for this compound?
Methodological Answer:
- Tiered Testing :
- Read-Across : Compare with structurally similar compounds (e.g., spiro-isoquinolines) with available ecotoxicity data .
Advanced: What mechanistic insights explain the compound’s resistance to hydrolysis under physiological conditions?
Methodological Answer:
- Steric Shielding : The spirocyclic structure and bulky isopropyl group hinder nucleophilic attack on the amide bond .
- Electronic Effects : Electron-withdrawing oxo group reduces electrophilicity of the carbonyl carbon .
- Experimental Validation : Perform pH-rate profiling (pH 1–10) to confirm stability. Use LC-MS to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
